1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime
Description
Historical Development of Oxime-Functionalized Indole Derivatives
The incorporation of oxime groups into indole scaffolds traces its origins to early 20th-century heterocyclic chemistry, with significant advancements occurring through palladium-catalyzed carbonylative cyclization strategies. Fischer’s 1883 indole synthesis from phenylhydrazines established foundational methodologies, but the fusion of oxime functionalities emerged as a later innovation driven by medicinal chemistry needs. A pivotal advancement occurred in 2010 with Gabriele’s development of PdI₂/KI-catalyzed alkoxycarbonylation of 2-alkynylaniline imines under CO–air atmospheres, yielding 1-(alkoxyarylmethyl)indole-3-carboxylic esters. This protocol demonstrated the compatibility of transition-metal catalysis with sensitive oxime precursors, achieving yields up to 85% under optimized pressure conditions.
The strategic value of oxime groups became apparent through their dual role as both directing groups in C–H activation and pharmacophores in bioactive molecules. Söderberg’s 1997 Pd(OAc)₂/PPh₃-catalyzed carbonylative cyclization under 4 bar CO pressure marked a sustainability leap by eliminating SnCl₂ requirements while maintaining efficiency. Contemporary developments, such as the 2024 synthesis of indole-triazole hybrids with NO-releasing oxime moieties, highlight the functional versatility of these derivatives. The oxime group’s capacity for hydrogen bonding and metabolic stability has rendered it indispensable in targeting protein-protein interaction interfaces, particularly in oncology-focused molecular design.
Research Evolution of Tetrahydroindol-4-one Class Compounds
Tetrahydroindol-4-one cores gained prominence through their structural similarity to natural product frameworks like rhazinilam and mersicarpine. Early synthetic approaches relied on Fischer indolization of cyclohexanones with phenylhydrazines, but stereochemical control remained challenging until asymmetric Michael addition protocols enabled enantioselective construction of bicyclic systems. The 2012 total synthesis of (–)-rhazinilam exemplified advanced methodologies through DIBALH-mediated reductive ring expansion of ketoximes, achieving azepinoindole lactam precursors with >95% enantiomeric excess.
Scalability concerns drove innovations like the Semmler–Wolff aromatization, which transformed cyclohexenone oximes into indole-4-amides under thermally controlled conditions. This method proved particularly valuable for manufacturing AZD1981 analogs, demonstrating reaction efficiencies exceeding 90% in pilot-scale batches. The tetrahydroindol-4-one scaffold’s conformational rigidity and hydrogen-bonding capacity have made it a privileged structure in kinase inhibitor design, though its full potential in allosteric modulation remains underexplored.
Current Scientific Status and Research Significance
Modern research prioritizes dual-functional indole-oxime hybrids for multitarget therapies. The 2024 evaluation of indole-triazole oximes (7a–j ) against NCI-60 cell lines revealed submicromolar GI₅₀ values across nine cancer subpanels, with compound 7i exhibiting tubulin polymerization inhibition (IC₅₀ = 3.03 µM) surpassing combretastatin A-4 (8.33 µM). Structural analysis shows the 4-chlorobenzyl oxime moiety enhances binding to β-tubulin’s colchicine site through H-bond interactions with Asn258 and hydrophobic contacts with Leu248.
Parallel developments include fluoro-substituted indole-chalcone oximes demonstrating nanomolar potency against colorectal cancer cells via ROS-mediated G2/M arrest. Molecular docking studies of 1-(4-chlorophenyl) analogs reveal preferential binding to Bcl-2’s hydrophobic cleft, with binding energies correlating with substituent electronegativity (ΔG = -8.31 kcal/mol for 4-Cl derivatives). These findings underscore the scaffold’s adaptability in addressing kinase-independent oncogenic pathways.
Research Gaps and Investigative Opportunities
Despite progress, critical challenges persist:
- Stereochemical Complexity : Current synthetic routes for tetrahydroindol-4-ones lack general solutions for controlling C5 and C6 stereocenters, limiting access to stereoisomer libraries.
- Oxime Stability : Protolytic decomposition of O-alkyloximes under physiological conditions reduces bioavailability, necessitating novel protecting group strategies.
- Target Ambiguity : Many indole-oxime hybrids exhibit polypharmacology, complicating mechanistic studies. Proteomic profiling of 7i identified off-target interactions with 14-3-3 proteins, suggesting hidden signaling modulation.
- Synthetic Limitations : Heavy reliance on Pd catalysis (present in 78% of recent syntheses) creates scalability barriers due to metal costs and purification challenges.
Emerging opportunities include:
- Photopharmacology : Developing photoswitchable oxime ethers for spatiotemporal control of tubulin binding
- Bioconjugation : Exploiting oxime ligation for antibody-drug conjugate development using tetrahydroindolone warheads
- Machine Learning : QSAR models trained on 1,243 indole-oxime derivatives could predict novel GPCR modulators
Properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-2-phenyl-6,7-dihydro-5H-indol-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N2O/c28-21-11-9-19(10-12-21)18-32-30-25-7-4-8-26-24(25)17-27(20-5-2-1-3-6-20)31(26)23-15-13-22(29)14-16-23/h1-3,5-6,9-17H,4,7-8,18H2/b30-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXSBWKXLIXGJO-JVCXMKTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=NOCC5=CC=C(C=C5)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/C(=N\OCC5=CC=C(C=C5)Cl)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the indol-4-one core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. The chlorophenyl and phenyl groups are then introduced through substitution reactions, followed by the formation of the oxime group using hydroxylamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The final product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or other reduced features.
Scientific Research Applications
Chemistry
1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime serves as a precursor in synthesizing more complex molecules. Its structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions can modify its properties and enhance its utility in synthetic chemistry.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may exhibit biological activities that could influence metabolic pathways or cellular signaling.
Medicine
The therapeutic potential of this compound is under investigation for various applications:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against bacterial strains such as Salmonella typhi and Bacillus subtilis.
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| 1 | Salmonella typhi | 2.14 |
| 2 | Bacillus subtilis | 0.63 |
- Enzyme Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This property suggests potential applications in treating neurodegenerative diseases.
Industry
In industrial applications, this compound can be utilized in the development of new materials or as an intermediate in various chemical processes. Its unique properties make it valuable for synthesizing specialty chemicals or pharmaceuticals.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing oxime derivatives from tetrahydroindole revealed that specific modifications enhanced biological activity. The synthesized compounds were subjected to in vitro assays to evaluate their efficacy against various pathogens and enzyme inhibition capabilities.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of halogen substitutions on the phenyl rings in enhancing biological activity. The presence of chloro groups was noted to improve binding affinity to target enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. This interaction can modulate various pathways, leading to changes in cellular functions. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
- 1-(4-Chlorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one (): Structural Difference: Lacks the O-(4-chlorobenzyl)oxime group but introduces 6,6-dimethyl substituents. The absence of the oxime eliminates hydrogen-bonding capacity, which may lower solubility or biological target affinity .
- 2-(4-Chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime (): Structural Difference: Chlorophenyl and phenyl groups are transposed (chlorophenyl at position 2 vs. 1). The 2-chlorophenyl group may induce greater steric hindrance near the indole nitrogen, affecting binding to enzymatic active sites .
Substituent Identity and Bioactivity
1-(2-Chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime ():
- Structural Difference : 2-chlorophenyl vs. 4-chlorophenyl at position 1.
- Impact : The ortho-chloro substituent introduces steric and electronic effects distinct from the para position. This may reduce planarity of the aromatic system, impacting interactions with flat binding pockets (e.g., kinase inhibitors) .
- 2-(4-Chlorobenzyl)-5-(4-chlorophenyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole oxide (): Structural Difference: Pyrrole oxide replaces the indole core; includes dimethyl and chlorobenzyl groups. Impact: The pyrrole oxide’s reduced aromaticity may decrease stability under acidic conditions.
Physicochemical Properties
Notes:
- The oxime group in the target compound increases polarity (lower LogP) compared to non-oxime analogs, but chlorinated aromatic systems counterbalance this effect.
- Dimethyl substituents () raise LogP by ~0.4 units compared to the target compound .
Biological Activity
The compound 1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime is a synthetic derivative of tetrahydroindole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C20H18Cl2N2O
- Molecular Weight: 368.27 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| 1 | Salmonella typhi | 2.14 |
| 2 | Bacillus subtilis | 0.63 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties. Studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 values for related compounds indicate promising potential for treating neurodegenerative diseases.
Anticonvulsant Activity
Research has demonstrated that certain derivatives of tetrahydroindole exhibit anticonvulsant effects. For example, compounds were tested against maximal electroshock seizure (MES) models at varying doses (30, 100, and 300 mg/kg), showing protective effects without significant neurotoxicity .
Case Study 1: Synthesis and Evaluation
In a study focused on synthesizing oxime derivatives from tetrahydroindole, researchers found that specific modifications led to enhanced biological activity. The synthesized compounds were subjected to in vitro assays to determine their efficacy against various pathogens and their enzyme inhibition capabilities.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the significance of halogen substitutions on the phenyl rings in enhancing biological activity. The presence of chloro groups was particularly noted to improve the binding affinity to target enzymes and receptors .
Q & A
Basic Question: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield?
Methodological Answer:
The synthesis involves multi-step pathways, including Fischer indole synthesis and oxime formation. Key steps:
Fischer Indole Synthesis : Cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions (e.g., methanesulfonic acid in methanol, reflux at 70–80°C for 6–8 hours) to form the indole core .
Oxime Formation : The carbonyl group reacts with hydroxylamine hydrochloride in ethanol/water (pH 4–5, 50–60°C, 4–6 hours). Yield optimization requires strict pH control and inert atmospheres to prevent oxidation .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>90%).
Characterization : Confirm structure via H/C NMR, IR (C=N stretch at ~1600 cm), and mass spectrometry (expected MW: ~461.38 g/mol) .
Basic Question: How is the compound structurally characterized, and what spectroscopic techniques are most reliable?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and oxime protons (δ 8.2–8.5 ppm). C NMR confirms the ketone-to-oxime conversion (C=O at ~200 ppm replaced by C=N-OH at ~150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] at m/z 462.38).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state reactivity .
Advanced Question: How can researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer:
Contradictions may arise from:
- Impurity Variability : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity. Impurities >2% can skew bioassays .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays: MTT vs. resazurin; IC values vary with incubation time). Include positive controls (e.g., doxorubicin for cytotoxicity) .
- Data Cross-Validation : Replicate studies with independent batches and orthogonal assays (e.g., enzyme inhibition + cellular uptake studies) .
Advanced Question: What experimental strategies elucidate the compound’s mechanism of action in cancer models?
Methodological Answer:
- Target Identification : Use SPR (surface plasmon resonance) to screen protein binding (e.g., kinases, tubulin). Follow with thermal shift assays to confirm target stabilization .
- Pathway Analysis : RNA-seq or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-treatment .
- In Vivo Validation : Xenograft models (e.g., murine breast cancer) with dosing regimens (10–50 mg/kg, oral/IP) and PK/PD profiling (plasma half-life, tumor penetration) .
Basic Question: How does structural modification (e.g., halogen substitution) affect bioactivity?
Methodological Answer:
- SAR Studies : Compare analogs (e.g., 3-chlorophenyl vs. 4-chlorophenyl substitution). Synthesize derivatives via Suzuki coupling or nucleophilic substitution .
- Bioactivity Testing :
- Antimicrobial : MIC assays against Gram+/Gram– bacteria.
- Anticancer : NCI-60 panel screening.
Data shows 4-chlorophenyl enhances lipophilicity (logP ~3.5) and membrane permeability vs. 2-chlorophenyl (logP ~2.8) .
Advanced Question: What computational methods predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein structures (PDB: e.g., EGFR kinase, 1M17). Focus on oxime interactions with catalytic lysine residues .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å acceptable).
- Free Energy Calculations : MM-PBSA to quantify ΔG binding. Correlate with experimental IC values .
Basic Question: How should researchers handle stability and storage challenges?
Methodological Answer:
- Storage : -20°C under argon; desiccate to prevent hydrolysis.
- Stability Assays : Monitor via HPLC over 6 months (room temp vs. 4°C). Oxime degradation (t ~30 days at 25°C) is pH-dependent .
- Light Sensitivity : UV-vis spectroscopy (λmax ~270 nm) tracks photodegradation; use amber vials .
Advanced Question: How can analytical methods distinguish between E/Z oxime isomers?
Methodological Answer:
- Chromatography : Chiral HPLC (Chiralpak IA column, heptane/ethanol) resolves isomers (retention time difference >2 min) .
- NMR NOE : Irradiate oxime proton; NOE correlations confirm spatial proximity to adjacent groups .
- VCD Spectroscopy : Vibrational circular dichroism distinguishes absolute configuration .
Basic Question: What are the compound’s solubility profiles, and how can formulations improve bioavailability?
Methodological Answer:
- Solubility : Poor in water (<0.1 mg/mL); improve via:
- Co-solvents : 10% DMSO/PEG-400.
- Nanoformulations : Liposomes (size 100–150 nm, PDI <0.2) enhance tumor targeting .
- LogD Measurement : Shake-flask method (octanol/water) confirms logD ~3.2 at pH 7.4 .
Advanced Question: How do researchers validate the compound’s selectivity against off-target enzymes?
Methodological Answer:
- Kinase Profiling : Use Eurofins KinaseProfiler™ (100+ kinases at 1 µM). Focus on <10% inhibition of non-targets (e.g., CDK2, MAPK) .
- CRISPR Screening : Genome-wide knockout libraries identify synthetic lethal targets .
- Toxicogenomics : RNA-seq of hepatocytes identifies off-target gene regulation (e.g., CYP3A4 induction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
